molecular formula C8H13NO2 B1391752 3-Azabicyclo[3.2.1]octane-8-carboxylic acid CAS No. 1240562-11-1

3-Azabicyclo[3.2.1]octane-8-carboxylic acid

Cat. No. B1391752
M. Wt: 155.19 g/mol
InChI Key: JRALIEYOLZNWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Azabicyclo[3.2.1]octane-8-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo [3.2.1]octane . The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[3.2.1]octane-8-carboxylic acid” is complex. It is a [1R, 2R, 3S, 5S]-3- (benzoyloxy)-8-methyl-8-azabicyclo-­ [3.2.1] octane-2-carboxylic acid methyl ester, or the methyl ester of benzoylecgonine . The three components of the molecule are ecgonine, methyl alcohol, and benzoic acid .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities (up to >99\u2006:\u20061 dr, 99% ee). A switch of exo / endo -selectivity was observed depending on the diazo substrates .

Scientific Research Applications

Synthesis of Tropane Alkaloids

  • Scientific Field: Organic Chemistry
  • Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes: This methodology has been applied in the synthesis of tropane alkaloids .

Synthesis of Optically Active 3-Azabicyclo[3.3.0]octane-2,6,8-tricarboxylic Acid

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: The synthesis of (1R,2S,5S,6R,8S)-3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid from trans-4-hydroxy-L-proline was attempted . This compound could have potential biological uses .
  • Methods of Application: A Diels–Alder reaction of 3,4-dehydroproline derivative and cyclopentadiene was performed, affording a single stereoisomer . The Diels–Alder adduct was smoothly converted to the hydrochloride of the target compound via RuO4 oxidation .
  • Results or Outcomes: Although some racemization of the material or product was observed during the synthetic processes, the amino acid proved to be optically pure .

8-Azabicyclo octane-8-carboxylic acid, 3-oxo-, phenylmethyl ester

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in various fields of research, including life sciences and organic synthesis .
  • Methods of Application: The specific methods of application or experimental procedures depend on the specific research context .
  • Results or Outcomes: The outcomes obtained from the use of this compound vary depending on the specific research context .

exo-8-Boc-8-azabicyclo octane-3-carboxylic acid methyl ester

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in various fields of research, including life sciences and organic synthesis .
  • Methods of Application: The specific methods of application or experimental procedures depend on the specific research context .
  • Results or Outcomes: The outcomes obtained from the use of this compound vary depending on the specific research context .

8-Azabicyclo octane-8-carboxylic acid, 3-oxo-, phenylmethyl ester

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in various fields of research, including life sciences and organic synthesis .
  • Methods of Application: The specific methods of application or experimental procedures depend on the specific research context .
  • Results or Outcomes: The outcomes obtained from the use of this compound vary depending on the specific research context .

exo-8-Boc-8-azabicyclo octane-3-carboxylic acid methyl ester

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in various fields of research, including life sciences and organic synthesis .
  • Methods of Application: The specific methods of application or experimental procedures depend on the specific research context .
  • Results or Outcomes: The outcomes obtained from the use of this compound vary depending on the specific research context .

properties

IUPAC Name

3-azabicyclo[3.2.1]octane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-1-2-6(7)4-9-3-5/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRALIEYOLZNWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.2.1]octane-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.2.1]octane-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Azabicyclo[3.2.1]octane-8-carboxylic acid
Reactant of Route 3
3-Azabicyclo[3.2.1]octane-8-carboxylic acid
Reactant of Route 4
3-Azabicyclo[3.2.1]octane-8-carboxylic acid
Reactant of Route 5
3-Azabicyclo[3.2.1]octane-8-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Azabicyclo[3.2.1]octane-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.